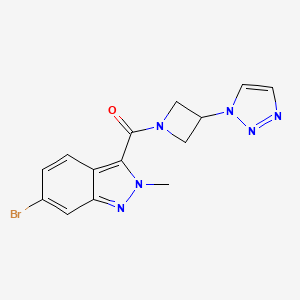

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone

Description

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone” features a hybrid scaffold combining an azetidine ring substituted with a triazole moiety and a 6-bromo-2-methylindazole group linked via a methanone bridge. The azetidine ring confers conformational rigidity, while the triazole and indazole moieties are pharmacologically significant: triazoles are known for hydrogen-bonding interactions in drug-target binding , and brominated indazoles often exhibit enhanced lipophilicity and bioactivity, particularly in kinase inhibition and antitumor applications .

Properties

IUPAC Name |

(6-bromo-2-methylindazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN6O/c1-19-13(11-3-2-9(15)6-12(11)17-19)14(22)20-7-10(8-20)21-5-4-16-18-21/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMTUGPUJIFZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity. They are resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets.

Mode of Action

It is known that the 1,2,3-triazole moiety can interact with its targets via hydrogen bonding. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Derivatives of 1,2,3-triazole have been used in the synthesis of compounds exhibiting a wide range of biological activities. These include antifungal, antimicrobial, antiviral, and anticancer activities, suggesting that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of this compound.

Result of Action

Compounds containing the 1,2,3-triazole moiety have been associated with a broad range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine moiety, and an indazole structure. This structural complexity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the triazole and azetidine rings is known to confer diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and diverse biological activity |

| Azetidine Ring | Enhances membrane interaction and bioavailability |

| Indazole Moiety | Potentially contributes to anticancer properties |

Antimicrobial Properties

Research indicates that compounds with triazole and azetidine moieties exhibit significant antimicrobial activities. For instance, triazole derivatives are known to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets .

Anticancer Activity

The indazole component has been associated with anticancer properties. Studies have shown that indazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The combination of these structural elements in the compound may lead to synergistic effects against cancer cells.

Enzyme Inhibition

The compound's structure allows it to potentially interact with various enzymes. Research has indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological targets, enhancing binding affinity. The azetidine ring may facilitate the penetration of cellular membranes, allowing for greater bioactivity.

Case Studies

- Antimicrobial Activity Study : A study conducted on various 1,2,3-triazoles demonstrated significant antibacterial effects against seven bacterial strains. The presence of the azetidine moiety was noted to enhance the overall efficacy of these compounds .

- Anticancer Research : In vitro studies on indazole derivatives showed that they could effectively induce apoptosis in several cancer cell lines. The mechanism involved modulation of apoptotic pathways, which may be applicable to our compound due to its structural similarities .

- Enzyme Inhibition Analysis : Research on triazole derivatives indicated their potential as AChE inhibitors, highlighting their importance in developing therapeutic agents for neurodegenerative disorders. This suggests that our compound could exhibit similar inhibitory effects due to its structural components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacophore Analysis

The compound’s closest analogs include triazole- and indazole-containing derivatives (Table 1). Key structural differences lie in the heterocyclic core (azetidine vs. thiadiazole/thiazole) and substituent patterns. For example:

- Compound 9b (): A 1,3,4-thiadiazole derivative with a triazole-phenyl group.

- Gefitinib (): A kinase inhibitor with a quinazoline core. While lacking a triazole, its halogen-substituted aromatic system shares functional similarities with the bromoindazole in the target compound .

Computational Similarity Assessments

Per and , molecular fingerprint-based methods (e.g., Tanimoto similarity) are critical for virtual screening. Using MACCS fingerprints:

- The target compound shares ~40% Tanimoto similarity with 9b and 12a (triazole-containing analogs) and <20% with gefitinib, reflecting divergent core structures .

- Dissimilarity metrics highlight the azetidine’s unique 3D geometry, which may improve selectivity for targets requiring compact, rigid ligands (e.g., kinases with deep ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.